1-(3-Bromopropanesulfonyl)-4-chlorobenzene
Description
1-(3-Bromopropanesulfonyl)-4-chlorobenzene is a sulfonated aromatic compound featuring a benzene ring substituted with a chlorine atom at the para position and a 3-bromopropanesulfonyl group. The sulfonyl moiety imparts strong electron-withdrawing characteristics, influencing reactivity and intermolecular interactions. Its structural features make it relevant in pharmaceutical and materials chemistry, particularly in reactions requiring electrophilic or nucleophilic sites .
Properties
IUPAC Name |
1-(3-bromopropylsulfonyl)-4-chlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2S/c10-6-1-7-14(12,13)9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDHWJROELMDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCBr)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Bromopropanesulfonyl)-4-chlorobenzene typically involves the sulfonation of 4-chlorobenzene followed by bromination. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 1,3-dibromopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the substitution reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
1-(3-Bromopropanesulfonyl)-4-chlorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions, such as using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for nucleophilic substitution, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. Major products formed from these reactions include substituted benzene derivatives, sulfides, and sulfones.
Scientific Research Applications
1-(3-Bromopropanesulfonyl)-4-chlorobenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism by which 1-(3-Bromopropanesulfonyl)-4-chlorobenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction and oxidation reactions, the sulfonyl group undergoes changes in its oxidation state, leading to the formation of different products.
Molecular targets and pathways involved in its biological applications may include enzymes and proteins that interact with the sulfonyl or halogen groups, affecting their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 1-(3-Bromopropanesulfonyl)-4-chlorobenzene, differing in substituents, chain length, or functional groups:
Table 1: Structural Comparison of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 1-(3-Bromopropoxy)-4-chlorobenzene (Ig) | C₉H₁₀BrClO | 261.53 | 27983-04-6 | Bromopropoxy ether linkage |
| 1-(3-Bromopropyl)-4-chlorobenzene (B) | C₉H₁₀BrCl | 247.53 | Not provided | Bromopropyl chain |
| 1-(1-Bromoethyl)-4-chlorobenzene (5-7a) | C₈H₈BrCl | 219.51 | Not provided | Bromoethyl group |
| 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene (S2g) | C₉H₈BrCl | 243.52 | Not provided | Allyl bromide structure |
| 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide | C₁₃H₁₂BrClN₂O₃S | 391.67 | 721908-30-1 | Sulfonamide with amino and methoxy groups |
Key Observations:
- Functional Groups : The sulfonyl group in the target compound enhances electrophilicity compared to ether (Ig) or alkyl (B, 5-7a) substituents, making it more reactive in nucleophilic substitutions .
- Chain Length : Bromopropyl (B) and bromobutyl (C, ) analogs exhibit varied steric effects and solubility. Longer chains (e.g., butyl) increase hydrophobicity, while shorter chains (e.g., ethyl in 5-7a) may improve crystallinity .
- Stereoelectronic Effects : Allyl bromide (S2g) and cyclohexenyl derivatives () introduce π-bond conjugation or steric bulk, altering reactivity in catalytic processes like hydroacylation .
Reactivity Trends :
Physical and Chemical Properties
Table 2: Comparative Physical Properties
| Compound Name | Melting Point/State | Solubility | Notable Spectral Data |
|---|---|---|---|
| 1-(3-Bromopropoxy)-4-chlorobenzene (Ig) | Liquid | Soluble in organic solvents | IR: 1097 cm⁻¹ (C-O stretch) |
| 1-(1-Bromoethyl)-4-chlorobenzene (5-7a) | Yellow oil | Hexane/ether soluble | ¹H NMR: δ 5.18 (q, J = 7 Hz) |
| 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chloro… | Solid | DMSO/methanol | HRMS: m/z 391.67 (M+H⁺) |
Insights :
- Sulfonyl groups increase polarity, improving solubility in polar aprotic solvents compared to alkyl/ether analogs.
- Bromine substituents contribute to higher molecular weights and distinct NMR shifts (e.g., δ 5.18 in 5-7a) .
Biological Activity
1-(3-Bromopropanesulfonyl)-4-chlorobenzene is a sulfonamide compound with the chemical formula and a CAS number of 5755-82-8. This compound is notable for its potential biological activity, particularly in medicinal chemistry and pharmacology. Its structure includes a bromopropanesulfonyl group attached to a chlorobenzene ring, which may influence its interaction with biological targets.
The biological activity of 1-(3-Bromopropanesulfonyl)-4-chlorobenzene is primarily attributed to its ability to interact with various biological molecules, including proteins and enzymes. The sulfonyl group can participate in nucleophilic substitution reactions, which may lead to the inhibition of specific enzymes or receptors involved in disease processes.
Antimicrobial Properties
Research has indicated that sulfonamide derivatives exhibit antimicrobial activity. The presence of the bromine atom and the chlorobenzene moiety may enhance the compound's efficacy against certain bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial survival.
Cytotoxic Effects
In vitro studies have demonstrated that 1-(3-Bromopropanesulfonyl)-4-chlorobenzene exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism may involve inducing apoptosis or disrupting cellular signaling pathways essential for cancer cell proliferation.
Case Studies
- Study on Antimicrobial Activity : A study investigated the antimicrobial efficacy of various sulfonamide derivatives, including 1-(3-Bromopropanesulfonyl)-4-chlorobenzene, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting strong antibacterial properties.
- Cytotoxicity Assessment : Another research focused on the cytotoxicity of this compound against human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that the compound induced cell death at micromolar concentrations, highlighting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of 1-(3-Bromopropanesulfonyl)-4-chlorobenzene can be influenced by modifications to its structure. Key observations include:
- Bromine Substitution : The presence of bromine enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Chlorine Atom : Chlorine substitution on the benzene ring may contribute to increased electron-withdrawing properties, affecting the reactivity towards biological targets.
Comparative Analysis
| Compound Name | Chemical Structure | Biological Activity |
|---|---|---|
| 1-(3-Bromopropanesulfonyl)-4-chlorobenzene | Structure | Antimicrobial, Cytotoxic |
| Sulfanilamide | Structure | Antibacterial |
| Trimethoprim | Structure | Antibacterial, Antifolate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
